molecular formula C12H12N2O B8040709 N-Benzylfuran-2-carboximidamide

N-Benzylfuran-2-carboximidamide

Cat. No.: B8040709
M. Wt: 200.24 g/mol
InChI Key: SDPWOKXFUZYVSF-UHFFFAOYSA-N
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Description

N-Benzylfuran-2-carboximidamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring fused with a carboximidamide group, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylfuran-2-carboximidamide typically involves the reaction of benzylamine with furan-2-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carboximidamide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-Benzylfuran-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzofuran derivatives .

Scientific Research Applications

Biological Activities

N-Benzylfuran-2-carboximidamide and its derivatives exhibit a range of biological activities, making them promising candidates for drug development.

Antiviral Properties

Research has indicated that benzofuran derivatives, including this compound, possess antiviral properties. For instance, a study highlighted the efficacy of related compounds in inhibiting filovirus infections, demonstrating their potential as antiviral agents against serious viral diseases like Ebola . The compound FGI-103, a benzofuran derivative similar in structure to this compound, showed significant protective effects in animal models against lethal EBOV infection .

Anticancer Activity

Benzofuran derivatives are known for their anticancer properties. Studies have shown that they can inhibit tumor cell proliferation through various mechanisms. For example, the synthesis and evaluation of benzofuran-based compounds demonstrated significant antiproliferative activity against several cancer cell lines . The structural modifications on the benzofuran moiety were found to enhance their biological activity, indicating that this compound could also exhibit similar effects.

Neuroprotective Effects

Recent research has focused on the neuroprotective properties of benzofuran derivatives. Compounds designed based on the benzofuran scaffold have shown the ability to modulate amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. Specifically, certain derivatives have been demonstrated to inhibit amyloid-beta aggregation and provide neuroprotection in cellular models . This suggests that this compound could be explored for neurodegenerative disease applications.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The following table summarizes common methods used in synthesizing related benzofuran derivatives:

Method Description Yield (%)
Condensation ReactionReaction between furan derivatives and benzylamine under acidic conditions70-85
CyclizationFormation of the furan ring from substituted phenols60-75
Functional Group ModificationIntroduction of carboximidamide group via amination reactions50-80

These synthetic pathways allow for the exploration of various substituents on the furan ring, which can significantly influence biological activity.

Antiviral Activity Study

In a notable study, FGI-103 was evaluated for its antiviral activity against Ebola virus using a mouse model. Mice treated with FGI-103 showed complete protection from lethal doses of the virus when administered prophylactically . This underscores the potential of benzofuran derivatives as therapeutic agents in viral infections.

Neuroprotection Against Amyloid-beta Toxicity

Another study investigated the effects of benzofuran-based compounds on neuroprotection in mouse hippocampal neuronal cells exposed to amyloid-beta. Compounds derived from this compound exhibited significant inhibition of cytotoxicity induced by amyloid-beta aggregates . This suggests a promising avenue for developing treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-Benzylfuran-2-carboximidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

    Benzofuran: A simpler compound with a benzofuran ring but lacking the carboximidamide group.

    2-Benzylbenzofuran: Similar structure but with a benzyl group instead of a carboximidamide group.

    N-Benzylbenzamide: Contains a benzyl group and an amide group instead of a carboximidamide group.

Uniqueness: N-Benzylfuran-2-carboximidamide is unique due to the presence of both the benzofuran ring and the carboximidamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in scientific research .

Biological Activity

N-Benzylfuran-2-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a furan ring, which is known for its diverse biological activities. The presence of the carboximidamide functional group enhances its reactivity and potential interactions with biological targets. Its molecular formula is C12H12N2O, with a molecular weight of approximately 200.24 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Research indicates that it may function through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical biochemical pathways, which could lead to reduced cell proliferation in cancer cells.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and influencing cellular responses.

Anticancer Properties

This compound has demonstrated promising anticancer activity. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

Cell LineIC50 (µM)
A549 (lung cancer)5.28
HCT15 (colon cancer)2.37
PC-3 (prostate cancer)2.68

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It exhibits activity against various bacterial strains, making it a candidate for further investigation in treating infectious diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to its structure can significantly influence its biological activity. For example:

  • Substituents on the Benzyl Group : The presence of electron-donating or withdrawing groups on the benzyl moiety can enhance or reduce the compound's potency.
  • Furan Ring Modifications : Alterations in the furan ring structure can impact its interaction with biological targets, affecting both efficacy and selectivity.

Case Studies

  • Neuroprotective Effects : A study involving derivatives of benzofuran compounds showed that certain modifications could lead to neuroprotective effects comparable to established drugs like memantine. This suggests potential applications in neurodegenerative diseases .
  • Antioxidant Activity : Compounds similar to this compound have been evaluated for their antioxidant properties, demonstrating significant radical scavenging abilities . This aspect is crucial for developing therapies aimed at oxidative stress-related conditions.

Comparative Analysis

When compared to other benzofuran derivatives, this compound stands out due to its unique combination of functional groups that confer distinct chemical and biological properties:

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
This compoundHighModerateUnique furan and carboximidamide groups
Benzofuran-2-carboxylic acidModerateLowLacks additional functional groups
Hydroxylamine derivativesLowHighDifferent mechanism of action

Properties

IUPAC Name

N'-benzylfuran-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12(11-7-4-8-15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPWOKXFUZYVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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